molecular formula C21H24N4O6 B2906317 N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(3-nitrophenyl)oxalamide CAS No. 942012-84-2

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(3-nitrophenyl)oxalamide

Cat. No. B2906317
CAS RN: 942012-84-2
M. Wt: 428.445
InChI Key: AGGDHOPFTFFAJT-UHFFFAOYSA-N
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Description

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(3-nitrophenyl)oxalamide, commonly known as M2N, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. M2N belongs to the class of oxalamide derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of M2N is not fully understood. However, studies have suggested that M2N exerts its effects by inhibiting the activity of various enzymes and proteins involved in cellular processes. M2N has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. M2N has also been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. Additionally, M2N has been found to inhibit the activity of protein kinase C (PKC), which is a protein involved in signal transduction pathways.
Biochemical and Physiological Effects:
M2N has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. M2N has also been found to induce apoptosis, which is a process of programmed cell death. Additionally, M2N has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting angiogenesis.

Advantages and Limitations for Lab Experiments

M2N has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. M2N also exhibits high stability and can be stored for long periods of time. However, M2N has some limitations for lab experiments. It is toxic in high doses and can potentially cause harm to cells and tissues. Additionally, M2N has low solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on M2N. One area of research is the development of M2N derivatives with improved activity and selectivity. Another area of research is the investigation of the mechanism of action of M2N and its effects on cellular processes. Additionally, further research is needed to explore the potential therapeutic applications of M2N in the treatment of various diseases.

Synthesis Methods

M2N can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-methoxyphenylacetic acid with morpholine in the presence of thionyl chloride to form 2-(4-methoxyphenyl)-2-morpholinoethyl chloride. This intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of triethylamine to form M2N. The synthesis of M2N is shown below:

Scientific Research Applications

M2N has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. M2N has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, M2N has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(3-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O6/c1-30-18-7-5-15(6-8-18)19(24-9-11-31-12-10-24)14-22-20(26)21(27)23-16-3-2-4-17(13-16)25(28)29/h2-8,13,19H,9-12,14H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGDHOPFTFFAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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